molecular formula C13H11N5O2 B2920340 Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 907971-24-8

Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2920340
CAS RN: 907971-24-8
M. Wt: 269.264
InChI Key: SYOMBZUBQOTGBB-UHFFFAOYSA-N
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Description

Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, also known as MPTC, is a chemical compound that has been studied extensively for its potential applications in various fields of scientific research.

Scientific Research Applications

Synthetic Chemistry Applications

Efficient Synthesis Approaches

Research has developed efficient and regioselective synthesis methods for derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, highlighting the scaffold's versatility for preparing biologically active compounds. The studies demonstrated the synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino derivatives with high yield and regioselectivity, which could be instrumental in drug discovery and development processes (Massari et al., 2017).

Crystal Structure and Spectroscopic Characterization

Another research focused on the synthesis, crystal structure, and spectroscopic characterization of a novel derivative, emphasizing its potential for antibacterial applications. This compound's crystal structure was detailed through X-ray diffraction, providing insights into its molecular interactions and properties (Lahmidi et al., 2019).

Material Science Applications

Luminescent Coordination Compounds

A study reported the formation of a new family of zinc coordination compounds based on a triazolopyrimidine derivative ligand, showcasing variable luminescent properties. These compounds demonstrated potential anti-diabetic and anti-parasitic capabilities, highlighting their biomedical applications and the possibility of developing new therapeutic agents (Esteban-Parra et al., 2020).

Pharmacological Applications

Antimicrobial and Antituberculous Activity

Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have been synthesized and evaluated for their antimicrobial and tuberculostatic activity. These studies provide valuable insights into the structure-activity relationships necessary for designing effective antituberculous agents, highlighting the compound's potential in treating infectious diseases (Ruisi et al., 2010).

Cardiovascular Agents

Another notable application includes the synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems for their coronary vasodilating and antihypertensive activities. Such compounds offer a promising avenue for developing novel cardiovascular drugs (Sato et al., 1980).

Mechanism of Action

properties

IUPAC Name

methyl 7-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-8-10(12(19)20-2)7-15-13-16-11(17-18(8)13)9-4-3-5-14-6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOMBZUBQOTGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CN=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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